![molecular formula C21H33N3O4 B1522096 Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate CAS No. 936129-65-6](/img/structure/B1522096.png)
Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate
Overview
Description
“Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 936129-65-6 . It has a molecular weight of 391.51 . The compound is a low melting solid . Its IUPAC name is benzyl 4- ( {3- [ (tert-butoxycarbonyl)amino]propyl}amino)-1-piperidinecarboxylate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C21H33N3O4/c1-21(2,3)28-19(25)23-13-7-12-22-18-10-14-24(15-11-18)20(26)27-16-17-8-5-4-6-9-17/h4-6,8-9,18,22H,7,10-16H2,1-3H3, (H,23,25) . This indicates that the compound has a piperidine ring, which is substituted at the 4-position with a benzyl group and at the 1-position with a carbamate group. The carbamate group is further substituted with a propylamino group.Physical And Chemical Properties Analysis
The compound is a low melting solid . It has a molecular weight of 391.51 . The compound’s Inchi Code is 1S/C21H33N3O4/c1-21(2,3)28-19(25)23-13-7-12-22-18-10-14-24(15-11-18)20(26)27-16-17-8-5-4-6-9-17/h4-6,8-9,18,22H,7,10-16H2,1-3H3, (H,23,25) .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Orthogonal Protection for Edeine Analogs Synthesis : The compound has utility in the synthesis of orthogonally protected amino acids, crucial for creating edeine analogs. Ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates were synthesized using differently N-protected (S)-2,3-diaminopropanoic acid, showcasing the compound's role in complex synthesis processes (Czajgucki et al., 2003).
Facilitating Complex Molecular Structures : The compound contributes to the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, illustrating its role in generating complex molecular frameworks with potential biological activities (Marin et al., 2004).
Anticancer Drug Synthesis Intermediate : It is an important intermediate in synthesizing small molecule anticancer drugs, demonstrating the compound's significance in developing novel therapeutic agents (Zhang et al., 2018).
Material Science and Polymer Applications
Polyamide Synthesis : In the realm of material science, the compound is pivotal in synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units, contributing to the development of new materials with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
General Chemistry and Methodology Development
Methodology for Asymmetric Synthesis : The compound is used in asymmetric synthesis methodologies, such as the preparation of key intermediates like CIS-(3R,4R)-N-(TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, highlighting its role in refining synthetic techniques for potential industrial applications (Hao et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting on various receptors in the central nervous system .
The compound’s pharmacokinetics, like absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. As a general rule, compounds with a molecular weight less than 500 (this compound has a molecular weight of 391.51 ) are more likely to be orally absorbed .
The compound’s stability and efficacy could be influenced by various environmental factors such as temperature, pH, and presence of other substances. These factors could affect the compound’s physical and chemical stability, as well as its ability to interact with its target.
properties
IUPAC Name |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-21(2,3)28-19(25)23-13-7-12-22-18-10-14-24(15-11-18)20(26)27-16-17-8-5-4-6-9-17/h4-6,8-9,18,22H,7,10-16H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBBZKXRUFDAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



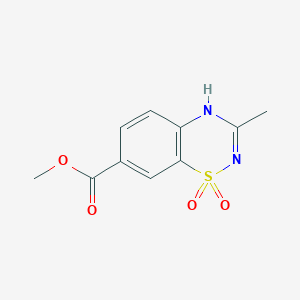
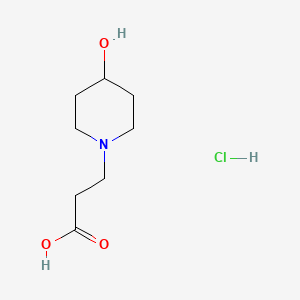
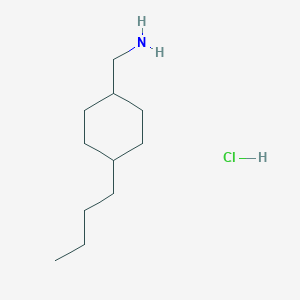
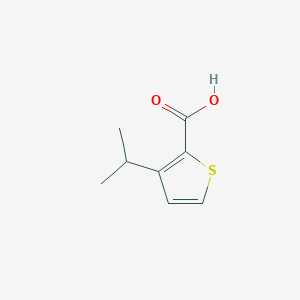
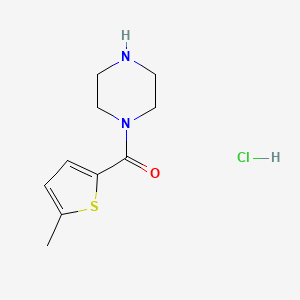
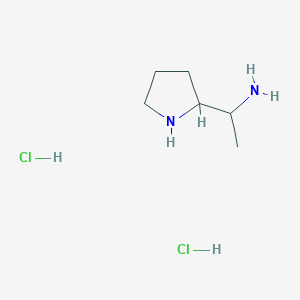
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
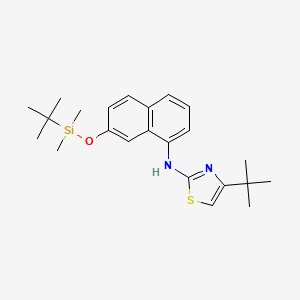
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)


![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)